3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Description
3-Bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 886927-69-1) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 2 with a pyridin-4-yl group and at position N with a 3-bromobenzamide moiety. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, particularly in enzyme inhibition and anticancer applications .
Properties
IUPAC Name |
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-2-10(8-11)12(20)17-14-19-18-13(21-14)9-4-6-16-7-5-9/h1-8H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDJAHYZUCAPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and substituents of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide with similar 1,3,4-oxadiazole derivatives:
Notes:
- Bromine at the benzamide’s meta position may improve membrane permeability compared to para-substituted analogs (e.g., Compound 21) due to reduced symmetry and altered dipole moments .
- Sulfamoyl (LMM5, LMM11) and sulfonyl (Compound 6a, TAS1553) groups introduce polar interactions, whereas bromine and chloro substituents favor hydrophobic or halogen-bonding interactions .
Biological Activity
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a pyridine ring, and an oxadiazole ring. Its molecular formula is with a molecular weight of 345.15 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Studies have shown that it can inhibit various biological pathways by binding to key proteins involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, modulating signaling pathways crucial for cellular functions.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but suggests potential therapeutic applications.
Anticancer Properties
Studies have demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the disruption of the cell cycle and induction of cellular stress responses.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Pyridine Ring Modifications : Variations in the pyridine substituents can lead to altered biological profiles, impacting potency and selectivity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated significant inhibition against Candida albicans with an MIC value comparable to standard antifungal agents.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound effectively reduced viability in several cancer cell lines (e.g., MCF7 breast cancer cells). Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a pre-synthesized 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine intermediate. General procedures (e.g., Program A/B in ) use reagents like oxalyl chloride for acid activation and pyridine as a base. For example, 4-bromobenzoic acid may be activated with oxalyl chloride to form the corresponding acyl chloride, which reacts with the oxadiazole-amine under anhydrous conditions.
- Validation : Purity is confirmed via HPLC (retention times 12–13 min, >95% purity; see ) and structural characterization via / NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, oxadiazole C=O at ~165 ppm) and ESI-MS (e.g., [M+H] at m/z ~386) .
Q. How is the compound’s structure confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : NMR identifies protons on the pyridine (δ 8.5–8.7 ppm) and benzamide (δ 7.2–7.8 ppm) moieties. NMR confirms the oxadiazole C=N (~155 ppm) and amide C=O (~167 ppm) ().
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software; ) reveals dihedral angles between aromatic rings (e.g., ~67° for oxadiazole-pyridine systems) and hydrogen-bonding networks (N–H⋯O/S interactions; ). Space group assignments (e.g., orthorhombic P222) and refinement parameters (R < 0.06) ensure accuracy .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Staphylococcus aureus (MIC values; ) or fungal pathogens (e.g., Candida spp.) with sterol demethylase inhibition as a target ().
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Oxadiazoles often disrupt enzyme activity (e.g., Ca/calmodulin inhibition; ) or induce apoptosis via reactive oxygen species (ROS) pathways .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific targets like Ca/calmodulin or sterol demethylase?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions. For Ca/calmodulin, the oxadiazole ring may coordinate Ca, while the pyridine group engages hydrophobic pockets ().
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
Q. What strategies resolve contradictory bioactivity data across structural analogs (e.g., varying halogen substituents)?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., 3-bromo vs. 4-chloro; ) in dose-response assays. For example, bromine’s electron-withdrawing effect may enhance electrophilic interactions, while chloro derivatives improve lipophilicity (logP).
- Data Normalization : Use Z-score or fold-change metrics to standardize activity across assays. Conflicting results may arise from assay sensitivity (e.g., microbial strain variability; ) .
Q. How can crystallization conditions be optimized to resolve structural ambiguities (e.g., disorder in the oxadiazole ring)?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DMSO:MeOH 1:3) for slow vapor diffusion. High polarity solvents reduce disorder by stabilizing H-bonds ().
- Cryo-Cooling : Use liquid N to minimize thermal motion. SHELXL refinement () with TWIN commands resolves twinning (common in orthorhombic systems) .
Q. What catalytic systems improve synthesis yields for large-scale production (e.g., >10 g)?
- Methodological Answer :
- Flow Chemistry : Continuous reactors (e.g., microfluidic chips) enhance mixing and heat transfer for coupling steps ().
- Catalyst Optimization : Pd/C or CuI nanoparticles accelerate Ullmann-type couplings (e.g., pyridine-oxadiazole bond formation). Yields >60% are achievable (vs. 24–58% in batch; ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
